molecular formula C27H24FN3O5 B2869273 N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide CAS No. 894561-53-6

N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide

Cat. No. B2869273
M. Wt: 489.503
InChI Key: DJAUMUNLDTZMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C27H24FN3O5 and its molecular weight is 489.503. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Properties and Coordination Behavior

  • Amide derivatives, such as the one you're interested in, have been studied for their unique spatial orientations and coordination behavior with anions. For example, certain amide derivatives exhibit a tweezer-like geometry that enables them to self-assemble into channel-like structures through weak interactions. These structural properties could be relevant for designing new materials with specific molecular recognition capabilities (Kalita & Baruah, 2010).

Chemosensors

  • Similar compounds have been developed as "off–on fluorescence type" chemosensors for detecting metal ions like Zn2+ in biological and aqueous samples. These sensors utilize a fluorophore and a binding site that can lead to remarkable fluorescence enhancement in the presence of the target ion. This indicates potential applications in environmental monitoring and bioimaging (Park et al., 2015).

Antimalarial Activity

  • A series of compounds structurally related to your query have been synthesized and demonstrated significant antimalarial activity against various strains of Plasmodium, the parasite responsible for malaria. Such studies highlight the potential for developing new antimalarial drugs based on quinoline derivatives (Werbel et al., 1986).

Antibacterial Applications

  • Research into fluoroquinolones, a class of antibiotics that share a structural resemblance to the compound , has led to the development of molecules with potent antibacterial activities. Modifications to the N-1 substituents, similar to the structural features of your compound, have resulted in derivatives with significant efficacy against a range of bacteria, including resistant strains (Kuramoto et al., 2003).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O5/c1-34-20-8-6-19(7-9-20)29-15-18-12-17-13-24-25(36-11-10-35-24)14-23(17)31(27(18)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAUMUNLDTZMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

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